molecular formula C9H6Br2N2O2 B14076702 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione CAS No. 132214-59-6

4,4-Dibromo-1-phenylpyrazolidine-3,5-dione

Cat. No.: B14076702
CAS No.: 132214-59-6
M. Wt: 333.96 g/mol
InChI Key: KSEGDINTQMTLAW-UHFFFAOYSA-N
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Description

4,4-Dibromo-1-phenylpyrazolidine-3,5-dione: is a chemical compound belonging to the pyrazolidine-3,5-dione family This compound is characterized by the presence of two bromine atoms at the 4th position and a phenyl group at the 1st position of the pyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione typically involves the bromination of 1-phenylpyrazolidine-3,5-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to avoid over-bromination and to ensure the selective introduction of bromine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and advanced materials.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Chemistry: 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound has been investigated for its potential medicinal properties, including its use as a scaffold for designing anticancer agents. Studies have shown that derivatives of pyrazolidine-3,5-dione exhibit significant biological activities .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione in biological systems involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

    4-Bromo-1-phenylpyrazolidine-3,5-dione: A mono-brominated derivative with similar reactivity but different biological properties.

    1-Phenylpyrazolidine-3,5-dione: The parent compound without bromine atoms, used as a starting material for various derivatives.

    4,4-Dichloro-1-phenylpyrazolidine-3,5-dione: A dichlorinated analogue with distinct chemical and biological properties.

Uniqueness: 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets .

Properties

CAS No.

132214-59-6

Molecular Formula

C9H6Br2N2O2

Molecular Weight

333.96 g/mol

IUPAC Name

4,4-dibromo-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C9H6Br2N2O2/c10-9(11)7(14)12-13(8(9)15)6-4-2-1-3-5-6/h1-5H,(H,12,14)

InChI Key

KSEGDINTQMTLAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2)(Br)Br

Origin of Product

United States

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